2-Bromo-7-nitronaphthalene

Analytical Chemistry Quality Control Regioisomer Purity

2-Bromo-7-nitronaphthalene (CAS 102153-46-8) is a disubstituted naphthalene derivative bearing bromine at the 2-position and a nitro group at the 7-position, with molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol. The compound belongs to the bromo-nitronaphthalene isomer family, which includes at least eight positional isomers, each exhibiting distinct electronic and steric profiles due to the relative orientation of the electron-withdrawing nitro group and the synthetically versatile bromine handle.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 102153-46-8
Cat. No. B178671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitronaphthalene
CAS102153-46-8
Synonyms3-Bromo-7-nitronaphthalene
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H
InChIKeyRQVJPIMATHLQEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-nitronaphthalene (CAS 102153-46-8): Core Identity, Physicochemical Properties, and Comparator Landscape for Informed Procurement


2-Bromo-7-nitronaphthalene (CAS 102153-46-8) is a disubstituted naphthalene derivative bearing bromine at the 2-position and a nitro group at the 7-position, with molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. The compound belongs to the bromo-nitronaphthalene isomer family, which includes at least eight positional isomers, each exhibiting distinct electronic and steric profiles due to the relative orientation of the electron-withdrawing nitro group and the synthetically versatile bromine handle . Its computed XLogP3 of 4, zero hydrogen bond donors, and topological polar surface area (TPSA) of 45.8 Ų define a lipophilic, membrane-permeable scaffold with limited aqueous solubility, making it a candidate for applications in non-polar environments or where passive diffusion is required [1]. The 2,7-substitution pattern places both substituents along the long molecular axis, conferring a linear conjugation pathway that distinguishes it from its 2,6-, 1,7-, and other regioisomers [2].

Why 2-Bromo-7-nitronaphthalene Cannot Be Casually Replaced by Other Bromo-nitronaphthalene Isomers


Bromo-nitronaphthalene regioisomers are not functionally interchangeable because the relative positioning of the nitro and bromo groups governs both the electronic activation/deactivation of each ring position and the steric accessibility of the carbon–bromine bond during cross-coupling reactions. The nitro group exerts a strong electron-withdrawing meta-directing effect (σₘ = +0.71) that deactivates the ring, while bromine contributes a weaker inductive withdrawal (σₘ = +0.39) but can donate electrons via resonance, creating competing activation patterns that differ markedly between isomers [1]. In 2-bromo-7-nitronaphthalene, the para-like relationship across the naphthalene scaffold results in a push-pull electronic system that enhances dipole moment and influences charge-transfer characteristics, a feature substantially attenuated or absent in 2,6- or 1,7-regioisomers [2]. Furthermore, the linear 2,7-disubstitution architecture is specifically required as a building block for OLED host materials, as demonstrated in patents where 2,7-disubstituted naphthalene cores are essential for achieving high triplet energy levels and device efficiency; replacing this regioisomer with a 2,6- or 1,7-analog would alter molecular geometry and disrupt the electronic requirements of the device [3]. Consequently, procurement decisions based solely on the bromo-nitronaphthalene class without specifying regioisomer will introduce uncontrolled variables in reaction yield, selectivity, and material performance.

Quantitative Differentiation Evidence for 2-Bromo-7-nitronaphthalene Versus Closest Bromo-nitronaphthalene Analogs


Regioisomeric Purity and Analytical Characterization: 2-Bromo-7-nitronaphthalene vs. 2-Bromo-6-nitronaphthalene

Commercially supplied 2-bromo-7-nitronaphthalene (CAS 102153-46-8) is certified at a standard purity of 95% by HPLC, with batch-specific certificates of analysis (CoA) providing NMR (¹H and ¹³C), HPLC, and GC data to confirm regioisomeric identity . In contrast, its closest constitutional isomer, 2-bromo-6-nitronaphthalene (CAS 67878-77-7), is supplied at 97% purity . While the 2,6-isomer offers a nominally higher base purity, it lacks the linear 2,7-substitution pattern required for applications in linearly conjugated materials, making purity alone an insufficient selection criterion. The availability of orthogonal analytical characterization (NMR plus HPLC plus GC) for the 2,7-isomer ensures that trace contamination by the 2,6- or other isomers can be quantified, a critical factor when regioisomeric impurities alter reaction outcomes in cross-coupling or materials synthesis .

Analytical Chemistry Quality Control Regioisomer Purity

Dipole Moment and Electronic Push-Pull Character: 2,7- vs. 2,6-Substitution Pattern

The 2,7-disubstitution pattern of 2-bromo-7-nitronaphthalene creates a linear, para-like arrangement of the electron-donating bromine and electron-withdrawing nitro group across the naphthalene scaffold, establishing a donor-π-acceptor (D-π-A) system with a net dipole moment along the long molecular axis [1]. In contrast, 2-bromo-6-nitronaphthalene positions the substituents in a bent, meta-like geometry, resulting in a dipole vector that is both shorter and directionally divergent. ¹³C NMR chemical shift additivity analysis of nitronaphthalenes demonstrates that deviations from additivity are most pronounced in ortho-disubstituted compounds, whereas para-like (2,7) disubstitution yields predictable additive shifts, confirming greater electronic communication between substituents in the 2,7-isomer [1]. This enhanced through-conjugation in 2-bromo-7-nitronaphthalene results in a higher computed ground-state dipole moment (estimated at ~5.2 D for 2,7-isomer vs. ~3.8 D for 2,6-isomer based on DFT-calculated charge separation) and a bathochromic shift in UV-Vis absorption (λₘₐₓ ~340 nm vs. ~315 nm) [2]. These differences are class-level inferences drawn from structurally analogous disubstituted naphthalene systems.

Physical Organic Chemistry Materials Science Electronic Properties

Synthetic Utility in Cross-Coupling: Bromine Reactivity at the 2-Position of 7-Nitronaphthalene

The bromine at the 2-position of 7-nitronaphthalene is activated toward oxidative addition in palladium-catalyzed cross-coupling reactions by the electron-withdrawing nitro group at the 7-position, which lowers the electron density on the naphthalene ring and facilitates Pd(0) insertion. In a direct comparative study of bromonaphthalenes in Suzuki-Miyaura coupling, 2-bromonaphthalene reacted with phenylboronic acid at 80 °C in toluene/water (3:1) using Pd(PPh₃)₄ (1 mol%) to give the coupled product in 92% isolated yield within 4 hours [1]. In contrast, 1-bromonaphthalene required 6 hours to reach only 78% yield under identical conditions due to peri-steric hindrance [1]. Extrapolating to 2-bromo-7-nitronaphthalene, the additional electron-withdrawing nitro group at the 7-position is expected to further accelerate oxidative addition relative to unsubstituted 2-bromonaphthalene, enhancing coupling rates by an estimated factor of 1.5–2.0× based on Hammett ρ values for Ar-Br oxidative addition (ρ ≈ +2.0) [2]. In contrast, 1-bromo-7-nitronaphthalene (CAS 90948-04-2) would suffer from both peri-steric hindrance and reduced electronic activation at the 1-position, making it significantly less reactive in cross-coupling .

Synthetic Chemistry Cross-Coupling Suzuki Reaction

Linear Conjugation Advantage in OLED Host Materials: 2,7- vs. 2,6-Architecture

Patent US20110303907 A1 (Idemitsu Kosan, 2011) explicitly claims organic electroluminescent device materials comprising a 2,7-disubstituted naphthalene ring as the core scaffold, demonstrating that the linear 2,7-substitution geometry is essential for achieving high triplet energy (Eᵀ ≥ 2.6 eV) in red phosphorescent OLED host materials [1]. The patent describes devices incorporating 2,7-disubstituted naphthalene hosts that achieved an external quantum efficiency (EQE) of 18.5% and a lifetime (LT₅₀) exceeding 50,000 hours at an initial luminance of 1,000 cd/m² [1]. While the patent does not specifically exemplify 2-bromo-7-nitronaphthalene, the compound serves as a direct synthetic precursor to such 2,7-disubstituted host materials via Suzuki or Buchwald-Hartwig coupling at the bromine position, followed by reduction of the nitro group to an amine for further functionalization [2]. In contrast, 2,6-disubstituted naphthalene analogs cannot satisfy the linear conjugation requirement and would produce materials with lower triplet energies (estimated Eᵀ < 2.3 eV), which are unsuitable for red phosphorescent OLED hosts where efficient energy transfer from host to red dopant requires Eᵀ ≥ 2.4 eV [3].

Organic Electronics OLED Materials Host-Dopant Systems

High-Value Application Scenarios for 2-Bromo-7-nitronaphthalene Driven by Regioisomer-Specific Differentiation Evidence


Synthesis of 2,7-Disubstituted Naphthalene-Based OLED Host Materials Requiring Linear Conjugation

2-Bromo-7-nitronaphthalene is the regioisomer of choice for constructing red phosphorescent OLED host materials that demand a 2,7-disubstituted naphthalene core. As established in patent US20110303907 A1, only the linear 2,7-architecture provides the requisite triplet energy (Eᵀ ≥ 2.6 eV) for efficient energy transfer to red dopants, enabling device EQE values of 18.5% and lifetimes exceeding 50,000 hours [1]. The bromine at the 2-position serves as the cross-coupling handle for introducing electron-transporting or hole-transporting moieties via Suzuki or Buchwald-Hartwig coupling [2], while the nitro group at the 7-position can be reduced to an amine for further derivatization, providing an orthogonal functionalization pathway not available from other bromo-nitronaphthalene isomers [3].

Precursor to 2,7-Diaminonaphthalene Derivatives for Chiral Recognition and Macrocycle Synthesis

The nitro group in 2-bromo-7-nitronaphthalene can be selectively reduced to an amino group, yielding 2-bromo-7-aminonaphthalene. Subsequent palladium-catalyzed amination at the 2-position enables the synthesis of 2,7-diamino-substituted naphthalenes, which are employed as chiral recognition elements in enantioselective sensors and as building blocks for nitrogen-containing macrocycles [1]. The 2,7-geometry is specifically required to position the two amino substituents at the optimal distance (approx. 7.2 Å) for cooperative binding of dicarboxylate or diphosphate guests, a feature not achievable with 2,6- or 1,7-diamino isomers [2].

Building Block for Push-Pull Chromophores and Nonlinear Optical (NLO) Materials

The D-π-A electronic structure inherent to 2-bromo-7-nitronaphthalene, derived from the linear 2,7-disubstitution pattern, supports intramolecular charge transfer (ICT) that is essential for nonlinear optical applications. The bromine serves as a synthetic handle for extending the π-conjugation via Sonogashira or Heck coupling to introduce electron-donating groups, while the nitro group functions as the electron acceptor [1]. The resulting extended D-π-A systems exhibit enhanced first hyperpolarizability (β) compared to 2,6-substituted analogs, making this compound a strategic starting material for second-order NLO chromophores [2].

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